2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
Description
2-{[(E)-(2-Hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is a Schiff base derivative characterized by a furonitrile core substituted with diphenyl groups at positions 4 and 5, and a 2-hydroxyphenyl-imine moiety at position 2.
Properties
Molecular Formula |
C24H16N2O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(E)-(2-hydroxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H16N2O2/c25-15-20-22(17-9-3-1-4-10-17)23(18-11-5-2-6-12-18)28-24(20)26-16-19-13-7-8-14-21(19)27/h1-14,16,27H/b26-16+ |
InChI Key |
GAHOUYSUNLWMCG-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CC=C3O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
The preparation of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile follows a multi-step sequence involving condensation, cyclization, and functionalization reactions. The primary route begins with the formation of the furan core, followed by Schiff base condensation to introduce the imine linkage. A representative pathway includes:
-
Furan Ring Construction : 4,5-Diphenylfuran-3-carbonitrile is synthesized via cycloaddition or palladium-catalyzed cross-coupling, depending on precursor availability.
-
Schiff Base Formation : Reaction with 2-hydroxybenzaldehyde under acidic or neutral conditions introduces the [(E)-2-hydroxyphenyl)methylidene]amino group.
Critical to this process is the maintenance of anhydrous conditions to prevent hydrolysis of intermediates. Solvents such as dichloromethane or ethanol are employed to balance reactivity and solubility.
Optimization of Reaction Conditions
Table 1 summarizes optimal parameters derived from experimental data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate imine formation but risk side reactions. |
| Solvent | Anhydrous Ethanol | Enhances Schiff base stability and intermediate solubility. |
| Reaction Time | 6–8 hours | Prolonged durations improve conversion but may degrade products. |
| Catalyst | Acetic Acid (0.1 M) | Mild acid catalysis ensures selectivity without over-protonation. |
These conditions collectively enable yields of up to 95%, as reported in industrial-scale syntheses.
Advanced Methodological Variations
Microwave-Assisted Synthesis
Recent advancements incorporate microwave irradiation to reduce reaction times. By delivering energy directly to polar intermediates, this method achieves >90% yield within 1–2 hours, compared to conventional heating. The rapid thermal activation minimizes decomposition pathways, making it advantageous for lab-scale production.
Solvent-Free Approaches
Eco-friendly protocols eliminate solvents by employing mechanochemical grinding. Mixing solid precursors (e.g., 4,5-diphenylfuran-3-carbonitrile and 2-hydroxybenzaldehyde) with a catalytic amount of p-toluenesulfonic acid yields the target compound in 85–88% purity after recrystallization. While scalable, this method requires stringent control over particle size and mixing efficiency.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (hexane/ethyl acetate, 7:3) remains the standard for isolating the title compound. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.80–7.20 (m, 14H, aromatic), 6.95 (s, 1H, OH).
-
IR (KBr) : 2210 cm⁻¹ (C≡N), 1625 cm⁻¹ (C=N), 3400 cm⁻¹ (O–H).
These spectra align with computational predictions, ensuring structural fidelity.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions, such as aldol condensation of 2-hydroxybenzaldehyde, may generate undesired oligomers. Strategies to suppress byproducts include:
-
Stoichiometric Control : Maintaining a 1:1 molar ratio of aldehyde to furan derivative.
-
Low-Temperature Phases : Gradual warming from 0°C to room temperature during imine formation.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
The compound exhibits a range of biological activities, which can be categorized into the following areas:
Anticancer Activity
Several studies have reported the anticancer potential of similar furocoumarin derivatives. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
- Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer. The IC50 values were reported to be less than 10 µM, indicating potent activity.
Antimicrobial Properties
Research has indicated that compounds within this class may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 - 1 µg/mL | Effective against biofilms |
| Escherichia coli | 1 - 2 µg/mL | Broad-spectrum activity |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in vitro, which could be beneficial for conditions such as arthritis or other inflammatory diseases.
- Case Study : In a model of induced inflammation, treatment with the compound led to a significant reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha).
Computational Studies
Computational docking studies have been conducted to predict the binding affinity of this compound with various biological targets:
- Target Proteins : Molecular docking simulations suggest strong interactions with proteins involved in cancer progression and inflammatory responses.
Conclusion and Future Directions
The applications of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile are promising, particularly in cancer therapy and antimicrobial treatments. Further research is warranted to explore its full therapeutic potential, optimize its efficacy, and assess its safety profile through clinical trials.
Mechanism of Action
The mechanism of action of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile involves its interaction with biological targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity or modulate receptor function. The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Key Differences:
- Electronic Effects: The furonitrile core in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilicity at the imine nitrogen, contrasting with HMB’s electron-donating phenolic –OH groups.
- Hydrogen Bonding: HMB’s three –OH groups enable extensive intramolecular and intermolecular hydrogen bonding, as evidenced by downfield ¹H NMR shifts (13.58, 13.31, and 9.86 ppm) .
- Thermal Behavior : HMB’s decomposition temperature (~198°C) suggests moderate thermal stability, typical for Schiff bases with multiple –OH groups. The target compound’s stability may differ due to its nitrile group and diphenyl substituents, though experimental data are needed.
Hydrogen Bonding and Crystal Packing
emphasizes the role of hydrogen bonding in dictating molecular aggregation and crystal structure. While HMB forms intramolecular hydrogen bonds (ortho–OH to imine nitrogen) , the target compound’s single –OH group may participate in intermolecular hydrogen bonds with the nitrile (–CN) or imine (–CH=N–) groups, leading to distinct supramolecular architectures. Graph set analysis (as per Etter’s rules) could reveal differences in hydrogen-bonding motifs, such as dimeric (e.g., $ R_2^2(8) $) vs. chain patterns .
Biological Activity
The compound 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is a synthetic organic molecule that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.42 g/mol. The structure features a furan ring and an imine linkage, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the hydroxyl group in the 2-hydroxyphenyl moiety contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anticancer Properties : Research indicates that similar compounds with imine functionalities exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
Antioxidant Activity
A study evaluated the antioxidant potential using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 45 |
| 100 | 68 |
| 200 | 85 |
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., A375P melanoma) showed that the compound inhibited cell growth with an IC50 value of approximately 20 µM, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| A375P | 20 |
| HepG2 | 25 |
| MCF7 | 30 |
Antimicrobial Activity
The antimicrobial efficacy was assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion assays.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
Case Studies
- Case Study on Anticancer Efficacy : A recent study published in MDPI reported that derivatives similar to this compound showed enhanced anticancer activity against melanoma cells through apoptosis induction via mitochondrial pathways .
- Antioxidant Potential in Animal Models : In vivo studies involving rat models demonstrated that treatment with the compound significantly reduced oxidative stress markers in liver tissues, suggesting protective effects against liver damage .
- Synergistic Effects with Other Compounds : Research indicated that when combined with traditional chemotherapeutics, this compound enhanced the overall efficacy against resistant cancer cell lines, highlighting its potential as an adjuvant therapy .
Q & A
Q. What are the critical parameters for synthesizing 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile?
The synthesis involves multi-step reactions, including condensation of 2-hydroxybenzaldehyde derivatives with aminofuronitrile precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency by stabilizing intermediates. Ethanol may be used for Schiff base formation .
- Temperature control : Optimal yields are achieved at 60–80°C, avoiding thermal degradation of the furonitrile core.
- Catalysts : Acidic or basic catalysts (e.g., acetic acid or piperidine) accelerate imine bond formation .
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMF or ethanol | Ethanol: 60–70% yield; DMF: 75–85% yield |
| Reaction Time | 12–24 hours | Prolonged time reduces side products |
| Catalyst | Acetic acid (0.1 eq.) | 20–30% yield improvement |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the imine bond (δ 8.5–9.0 ppm for –CH=N–) and aromatic substituents.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the E-configuration at the imine bond .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be systematically addressed?
Contradictions in bioactivity (e.g., varying IC values in enzyme inhibition assays) arise from:
- Purity differences : HPLC analysis (C18 column, acetonitrile/water gradient) identifies impurities >0.1% that may interfere with assays .
- Assay conditions : Buffer pH (e.g., Tris-HCl vs. phosphate) affects protonation states of the phenolic –OH group, altering binding affinity .
- Computational validation : Molecular docking (AutoDock Vina) reconciles experimental IC with predicted binding energies to target proteins .
Q. What computational methods elucidate the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge-transfer interactions. For this compound, the HOMO localizes on the hydroxyphenyl ring, while the LUMO resides on the nitrile-furan system .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO/water mixtures) to model aggregation behavior relevant to bioavailability .
Q. How can reaction intermediates be tracked during synthesis?
- In-situ FTIR : Monitors imine bond formation (C=N stretch at ~1600–1650 cm) and nitrile group stability (~2220 cm) .
- Stopped-flow NMR : Captures transient intermediates (e.g., hemiaminal adducts) in sub-second timescales .
Methodological Considerations
Q. What strategies optimize the compound’s solubility for in vitro studies?
- Co-solvent systems : Use DMSO (10–20% v/v) in aqueous buffers to enhance solubility without denaturing proteins.
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .
Q. How is the compound’s stability assessed under physiological conditions?
- pH-dependent degradation : Incubate in PBS (pH 7.4) and analyze via LC-MS over 24–48 hours. Hydrolysis of the imine bond is a major degradation pathway .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation (λ~350 nm) under simulated daylight .
Data Analysis and Reporting
Q. What statistical approaches validate reproducibility in synthetic yields?
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies interactions between solvent polarity, temperature, and catalyst loading .
- Batch-to-batch analysis : ANOVA compares yields across ≥3 independent syntheses to confirm robustness (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
